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POLYAMINO SUGAR CONDENSATE - 120022-92-6

POLYAMINO SUGAR CONDENSATE

Catalog Number: EVT-1510342
CAS Number: 120022-92-6
Molecular Formula: C33H40O15
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Polyamino Sugar Condensate is a polymeric compound formed through the condensation of amino acids and sugars. It is primarily utilized in cosmetic formulations due to its moisturizing and conditioning properties. The compound's unique structure allows it to mimic natural moisturizing factors found in the skin, making it a valuable ingredient in various personal care products.

Source

Polyamino Sugar Condensate is derived from a condensation reaction involving amino acids such as threonine, tyrosine, and aspartic acid, along with reducing sugars. This process results in a complex mixture that can include free amino acids, urea, and various salts . The ingredient has been used in cosmetic formulations since at least the 1970s, with over 100 products reported to contain it .

Classification

Polyamino Sugar Condensate falls under the category of polysaccharides and polyamino acids. It is classified as a humectant, which means it has the ability to attract moisture to the skin or hair. This property makes it particularly beneficial for use in skin care and hair care products .

Synthesis Analysis

Methods

The synthesis of Polyamino Sugar Condensate typically involves a series of steps:

  1. Condensation Reaction: Amino acids are combined with sugars under controlled conditions, often involving heat and specific pH levels to facilitate the reaction.
  2. Addition of Lactic Acid: This is introduced to adjust the pH and stabilize the product.
  3. Incorporation of Other Ingredients: Free amino acids, urea, and salts are added to form the final product .

Technical Details

The synthesis must be carefully controlled to avoid excessive temperatures (typically kept below 63°C) to prevent unwanted reactions such as nitrosation, which can occur at higher temperatures . The final product is usually adjusted to a pH between 3.8 and 4.3 for optimal stability.

Molecular Structure Analysis

Structure

Polyamino Sugar Condensate consists of a backbone formed by amino acids linked together by peptide bonds, with sugar moieties attached through glycosidic linkages. This structure allows for both hydrophilic and hydrophobic interactions, contributing to its effectiveness as a moisturizer.

Data

The molecular weight of Polyamino Sugar Condensate can vary significantly depending on the specific amino acids and sugars used in its synthesis. Typical compositions may include 8-13% sugar content and 7.5-10.5 pmol/mg of alpha-amino nitrogen .

Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of Polyamino Sugar Condensate is the condensation of amino acids with reducing sugars, which can be represented as follows:

R NH2+HOCHpRR N CH2R+H2O\text{R NH}_2+\text{HOCH}_p\text{R}'\rightarrow \text{R N CH}_2\text{R}'+\text{H}_2\text{O}

This reaction leads to the formation of glycosylamino products that can undergo further rearrangements to yield stable compounds known as Amadori products .

Technical Details

To ensure purity and prevent degradation during synthesis, conditions such as temperature control and pH adjustments are critical. The presence of nitrosating agents must also be monitored to avoid unwanted byproducts.

Mechanism of Action

Process

Polyamino Sugar Condensate functions primarily through its ability to attract and retain moisture due to its hydrophilic nature. When applied topically, it forms a film on the skin or hair that helps reduce water loss.

Data

Studies have shown that Polyamino Sugar Condensate effectively mimics natural moisturizing factors, contributing to improved hydration levels in both skin and hair formulations . Its efficacy has been supported by various clinical assessments evaluating its moisturizing properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous liquid or gel.
  • Color: Ranges from white to yellow-white depending on formulation.
  • Viscosity: Can vary widely (5,000 to 100,000 centipoise) based on concentration and formulation conditions .

Chemical Properties

Applications

Polyamino Sugar Condensate is extensively used in various scientific applications:

  • Cosmetics: Commonly found in moisturizers, shampoos, conditioners, and skin treatments due to its humectant properties.
  • Biomedical Research: Investigated for potential applications in drug delivery systems owing to its biocompatibility and ability to form hydrogels .
  • Food Industry: Explored for use as a food additive due to its functional properties related to moisture retention.
Chemical Characterization and Synthesis of Polyamino Sugar Condensate

Structural Analysis and Molecular Composition

Polyamino sugar condensates (PSCs) are heterogeneous polymers formed through non-enzymatic reactions between reducing sugars and amino compounds. These complex structures feature:

  • Core Architecture: Nitrogen-containing heterocyclic rings (e.g., pyrazines, pyrroles) linked by aliphatic chains and conjugated carbonyl systems [1] [3]. Melanoidins, a high-molecular-weight subclass (>10 kDa), exhibit irregular three-dimensional networks with aromatic domains [3].
  • Elemental Composition: Empirical formulas approximate C5-7H8-10O2-4N1-2, varying with precursors. Carbon content increases 15-30% during advanced condensation due to decarboxylation [4].
  • Functional Groups: FTIR spectra reveal key absorptions:
  • 1,650 cm⁻¹ (C=O stretching, amide I)
  • 1,540 cm⁻¹ (N-H bending, amide II)
  • 1,050–1,150 cm⁻¹ (C-O-C glycosidic linkages) [4]
  • Chromophores: Extended conjugated systems absorb UV/visible light (280–420 nm), with E4/E6 ratios (absorbance at 465 nm vs 665 nm) indicating polymerization degree. Lower ratios correlate with higher aromaticity [4].

Table 1: Structural Signatures of Polyamino Sugar Condensates

Analytical MethodKey FeaturesStructural Significance
FTIR Spectroscopy1,650 cm⁻¹ peakCarbonyl stretching in amides/aldehydes
UV-Vis SpectroscopyE4/E6 ratio < 5High aromatic condensation
Elemental AnalysisC/N ratio > 15Advanced polymerization stage
NMRAliphatic proton dominance (1–3 ppm)Open-chain intermediates

Synthesis Mechanisms: Maillard Reaction and Condensation Pathways

PSCs form via sequential Maillard reaction stages:

Primary Condensation:

  • Nucleophilic amino groups (lysine ε-amino, terminal α-amino) attack carbonyl anomeric carbons of reducing sugars, forming reversible Schiff bases [7].
  • Acid-base catalysis by phosphate groups accelerates glycosylation 100-fold in ribose-5-phosphate vs glucose due to proximity effects and acyclic form stabilization [6].

Rearrangement and Fragmentation:

  • Schiff bases undergo Amadori rearrangement (aldoses) or Heyns rearrangement (ketoses) to stable 1-amino-2-ketoses [7].
  • Under pH > 7, 1,2-dicarbonyl scission generates reactive fragments: glyoxal, methylglyoxal, and dehydroreductones [1].

Advanced Condensation:

  • Strecker degradation: α-Dicarbonyls decarboxylate amino acids, producing aldehydes (malty, floral notes) and aminoketones [1].
  • Heterocyclization:
  • Cysteine-derived sulfur forms thiophenes/thiazoles
  • Lysine/arginine nitrogen generates pyridines/pyrazines
  • Pentose sugars yield furan derivatives [5]
  • Polymerization: Reactive intermediates (furanones, aldehydes) condense into melanoidins via aldol additions or quinone-amine couplings [3].

Table 2: Reaction Kinetics of Sugar-Amine Condensation

Sugar PrecursorAmineRate Constant (M⁻¹h⁻¹)Catalyst Influence
Ribose-5-phosphateN-acetyllysine180Intramolecular phosphate
GlucoseGlycine0.05None
DeoxyriboseN-acetyllysine~0Phosphate required

Variability in Sugar and Amino Acid Precursors

PSC structure and functionality depend critically on precursor chemistry:

Sugar Reactivity Hierarchy:

  • Pentoses (ribose, xylose) > hexoses (glucose, fructose) > disaccharides (lactose, maltose) due to acyclic form prevalence [6].
  • Phosphorylated sugars (e.g., ribose-5-phosphate) react 100× faster than non-phosphorylated analogs through intramolecular general acid catalysis [6].
  • Deoxy sugars (e.g., deoxyribose) require oxidative pathways for condensation, forming distinct furanone derivatives [6].

Amino Compound Effects:

  • Basic amino acids (lysine, arginine) accelerate browning vs acidic (aspartate, glutamate). Lysine ε-amino groups contribute 85% of nucleophilic sites in proteins [1].
  • Sulfur-containing amino acids (cysteine, methionine) generate meaty aromas via thiophenes and thiazolidines [1].
  • Peptide size: Hydrolyzed proteins (<5 kDa peptides) enhance reaction rates 3–5× vs intact proteins due to exposed amino groups [1].

Environmental Modulation:

  • Glucose (0.12 mol/L) with glycine/catechol maximizes humic-like acid yield (CHLA/CFLA ratio) by balancing fragmentation and polymerization [4].
  • Alkaline conditions (pH 9) promote enolization and fragmentation, while acidic environments (pH 4–6) favor furfural/HMF formation [7].

Physicochemical Properties and Stability

PSCs exhibit multifunctional interfacial behavior and environmental resilience:

Surface Activity:

  • Amphiphilic melanoidins partition at oil-water interfaces in emulsions, reducing surface tension by 30–40 mN/m [2].
  • Adsorbed MRPs inhibit lipid oxidation via:
  • Radical quenching (reducing peroxyl radicals)
  • Metal chelation (binding Fe²⁺/Cu²⁺ at catechol/pyrrole sites) [2]
  • Unadsorbed fractions scavenge aqueous prooxidants, with >80% superoxide suppression reported in model systems [2].

Thermal and Chemical Stability:

  • Melanoidins resist thermal degradation below 200°C, retaining >70% mass in thermogravimetric analysis [3].
  • Acid hydrolysis (6M HCl, 110°C) releases <15% amino acids, indicating stable ether/carbon-carbon linkages [3].
  • Antioxidant capacity increases with molecular weight: High-MW fractions (>10 kDa) show 2–3× greater ORAC values than low-MW precursors [3].

Environmental Interactions:

  • δ-MnO₂ catalyzes PSC formation via electron transfer, enhancing humification 4× vs uncatalyzed systems [4].
  • Melanoidins complex transition metals through carboxylate/phenolate groups, reducing Fe³⁺ bioavailability by 60–80% [3].

Table 3: Functional Properties of Polyamino Sugar Condensates

PropertyMechanismFunctional Impact
Interfacial adsorptionHydrophobic domains anchor at oil interfaceEmulsion stabilization
Metal chelationCatechol/o-quinone groups bind metalsAntioxidant activity in lipid systems
Radical scavengingEnolic/phenolic H-atom donationTermination of oxidation chains
Thermal resistanceCrosslinked polycyclic structuresStability during food processing

Properties

CAS Number

120022-92-6

Product Name

POLYAMINO SUGAR CONDENSATE

Molecular Formula

C33H40O15

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